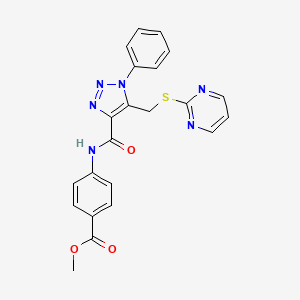

methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Description

Methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a heterocyclic compound featuring a triazole core linked to a benzoate ester and a pyrimidine-thioether moiety. Its structural complexity arises from the integration of multiple pharmacophoric groups:

- A 1,2,3-triazole ring, known for its role in click chemistry and bioactivity .

- A pyrimidin-2-ylthio substituent, which enhances electronic and steric interactions in medicinal chemistry .

- A methyl benzoate group, often used to modulate solubility and metabolic stability.

This compound is synthesized via multi-step reactions, including azide-alkyne cycloaddition (CuAAC) for triazole formation and nucleophilic substitution for pyrimidine-thioether linkage. Characterization typically involves $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry (MS) .

Properties

IUPAC Name |

methyl 4-[[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O3S/c1-31-21(30)15-8-10-16(11-9-15)25-20(29)19-18(14-32-22-23-12-5-13-24-22)28(27-26-19)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLTWBKBWKETSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves multi-step organic reactions. One common approach includes:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyrimidine Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine with a thiol group to form the pyrimidin-2-ylthio moiety.

Coupling with Benzoate Ester: The final step involves the coupling of the triazole derivative with methyl 4-aminobenzoate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyrimidin-2-ylthio moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound has been identified as a potential candidate for the development of new therapeutic agents. Its structure incorporates a triazole ring and a pyrimidine moiety, which are known to exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds possess antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi, making them suitable for developing new antibiotics . The incorporation of the pyrimidine-thio group enhances this activity by potentially increasing the lipophilicity and bioavailability of the compounds.

Anticancer Properties

Methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate has also been evaluated for its anticancer potential. The structural features of triazoles are known to interact with various biological targets involved in cancer progression. Studies have shown that similar compounds exhibit cytotoxic effects against several cancer cell lines, suggesting that this compound may have similar properties .

Pharmacological Studies

Pharmacological investigations have focused on the compound's mechanism of action and its potential therapeutic applications:

Inhibition of Enzymatic Activity

Research has indicated that triazole derivatives can act as enzyme inhibitors. For example, they may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins in pathogens, thus providing a mechanism for their antimicrobial effects .

Anti-inflammatory Effects

Some studies have suggested that triazole-containing compounds can exhibit anti-inflammatory properties. They may modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Biochemical Research

The biochemical applications of this compound extend to its use in understanding biological processes:

Molecular Hybridization

The compound serves as a template for synthesizing molecular hybrids that combine different pharmacophores. This approach aims to enhance biological activity while reducing side effects by targeting multiple pathways simultaneously .

Structure–Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the efficacy and safety profiles of new drugs. The structural components of this compound allow researchers to modify specific groups systematically to evaluate their effects on biological activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Mechanism of Action

The mechanism of action of methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several derivatives reported in recent literature. Key comparisons include:

Table 1: Structural Comparison of Methyl Benzoate-Triazole-Pyrimidine Derivatives

Key Observations:

The pyrimidin-2-ylthio group in the target compound and introduces sulfur-based hydrogen bonding, which may influence target binding but requires stability optimization .

Synthetic Efficiency :

- Derivatives with benzo[c]isoxazolyl groups (e.g., ) achieve higher yields (93%) compared to pyrimidine-thioether analogs, likely due to fewer steric clashes during coupling reactions.

Structural Flexibility :

- Replacement of the methyl benzoate with a carboxylic acid (as in ) reduces metabolic stability, leading to discontinuation in commercial availability .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is unavailable, insights can be inferred from analogs:

- Antimicrobial Potential: Pyrimidine-thioether derivatives exhibit moderate activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .

- Solubility : Methyl benzoate derivatives generally display improved aqueous solubility (>50 µM) compared to carboxylic acid analogs (<10 µM) .

- Thermal Stability : Melting points for similar compounds exceed 250°C, indicating robust thermal stability suitable for solid-state formulations .

Biological Activity

Methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general pathway includes:

- Formation of Triazole Ring : The key triazole structure is synthesized through the reaction of phenyl and pyrimidine derivatives using appropriate coupling agents.

- Carboxamide Formation : Subsequent reaction with carboxylic acids leads to the formation of the carboxamide functionality.

- Methyl Ester Formation : Finally, methylation of the carboxylic acid results in the formation of the methyl ester.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of triazole derivatives, including this compound. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.0 | Apoptosis induction |

| Compound B | MCF7 (Breast) | 3.0 | Thymidylate synthase inhibition |

| Methyl Ester | HCT116 (Colon) | 4.5 | DNA synthesis inhibition |

The compound demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms linked to apoptosis and inhibition of key enzymes involved in DNA synthesis .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The antimicrobial effects are attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Thymidylate Synthase Inhibition : This enzyme is crucial for DNA synthesis; inhibition leads to reduced proliferation of cancer cells.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Antimicrobial Mechanism : The disruption of cell wall integrity and interference with protein synthesis pathways contribute to its antibacterial properties.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

Case Study 1: Lung Cancer Model

In a murine model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in treated tumors .

Case Study 2: Antibacterial Efficacy

A clinical isolate study demonstrated that this compound effectively reduced bacterial load in infected wounds when applied topically. The healing rate was significantly improved compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.